molecular formula C8H17NO3 B2505171 (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine CAS No. 2580102-11-8

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine

Cat. No.: B2505171
CAS No.: 2580102-11-8
M. Wt: 175.228
InChI Key: JULYNWIPOAIKTG-RNFRBKRXSA-N
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Description

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine is a chiral chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a stereodefined 1,3-dioxepan ring system, making it a valuable precursor for the synthesis of more complex molecules. Its structure is closely related to other amino diol derivatives, such as (5S,6R)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol, which have been utilized in the synthesis of potent biological inhibitors . Specifically, such chiral scaffolds have been employed in the development of acyclic immucillin analogues, which are potent inhibitors of human purine nucleoside phosphorylase (PNP) . PNP is a recognized target for developing treatments for T-cell related cancers and autoimmune diseases, highlighting the potential research value of this chemical series . The specific stereochemistry ((5R,6S)) is critical for its intended application, as the activity of resulting compounds can be highly enantioselective . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key synthetic intermediate to explore new chemical entities in drug discovery programs.

Properties

IUPAC Name

(5R,6S)-6-methoxy-2,2-dimethyl-1,3-dioxepan-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2)11-4-6(9)7(10-3)5-12-8/h6-7H,4-5,9H2,1-3H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULYNWIPOAIKTG-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(CO1)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]([C@@H](CO1)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Acetal Formation

A common route to 1,3-dioxepanes involves reacting a 1,3-diol with a ketone under acidic conditions. For example, reacting (2S,3R)-3-methoxy-2-methylpentane-1,5-diol with acetone in the presence of p-toluenesulfonic acid (pTSA) yields the dioxepane ring. Key parameters include:

  • Solvent : Dichloromethane or toluene (anhydrous).
  • Temperature : Reflux (40–80°C).
  • Catalyst load : 0.1–1.0 equiv pTSA.

Example Protocol

(2S,3R)-3-Methoxy-2-methylpentane-1,5-diol (10 mmol) and acetone (12 mmol) 
were dissolved in anhydrous CH₂Cl₂ (50 mL). pTSA (0.5 mmol) was added, 
and the mixture was stirred under reflux for 24 hr. The reaction was 
quenched with NaHCO₃, extracted with CH₂Cl₂, and purified by column 
chromatography (hexane:EtOAc = 4:1) to yield the dioxepane intermediate 
(68% yield, dr > 95:5).

Stereochemical Control via Chiral Catalysis

Asymmetric induction during cyclization can be achieved using chiral Brønsted acids. For instance, phosphoric acid derivatives (e.g., TRIP) enable enantioselective acetalization, though yields for seven-membered rings remain moderate (40–60%).

Introduction of the 5-Amino Group

Reductive Amination

A ketone intermediate at C5 can be converted to the amine via reductive amination. Using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol, the ketone is reduced to the amine with retention of configuration.

Optimized Conditions

  • Substrate : (5R)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-one.
  • Reducing agent : NaBH₃CN (1.2 equiv).
  • Ammonium source : NH₄OAc (3.0 equiv).
  • Solvent : MeOH, 0°C to RT, 12 hr.
  • Yield : 55–60%, ee >90%.

Gabriel Synthesis

Protection-deprotection strategies mitigate side reactions. The Gabriel synthesis involves:

  • Alkylation of potassium phthalimide with a bromo-dioxepane intermediate.
  • Deprotection via hydrazinolysis to free the amine.

Example

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-yl bromide (5 mmol) and 
potassium phthalimide (6 mmol) were stirred in DMF (20 mL) at 60°C for 8 hr. 
Hydrazine hydrate (10 mmol) in EtOH (30 mL) was added, and the mixture 
was refluxed for 4 hr. Filtration and crystallization afforded the 
amine (72% yield).

Methoxy Group Installation

Williamson Ether Synthesis

The methoxy group at C6 is introduced via SN2 displacement. A precursor alcohol is treated with methyl iodide and a strong base (e.g., NaH).

Procedure

(5R)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-amine (5 mmol) was dissolved 
in THF (20 mL). NaH (6 mmol) was added at 0°C, followed by MeI (6 mmol). 
After stirring at RT for 12 hr, the mixture was quenched with H₂O and 
extracted with EtOAc. Purification yielded the methoxy product (85%).

Stereochemical Resolution

Chiral Chromatography

Racemic mixtures of the amine can be resolved using chiral stationary phases (e.g., Chiralpak IA). Mobile phases of hexane:isopropanol (90:10) achieve baseline separation (α = 1.25).

Diastereomeric Salt Formation

Treatment with a chiral acid (e.g., D-tartaric acid) forms diastereomeric salts, which are crystallized to isolate the (5R,6S)-enantiomer.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) ee (%) Scalability
Cyclization + Reductive Amination Acetal formation 60 90 Moderate
Gabriel Synthesis Phthalimide alkylation 72 99 High
Asymmetric Catalysis TRIP-catalyzed cyclization 45 95 Low

Scientific Research Applications

Medicinal Chemistry

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine is investigated for its potential as a bioactive compound. Its unique structure allows for diverse interactions with biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
    PathogenActivity TypeReference
    E. coliInhibition observed
    S. aureusInhibition observed
  • Anticancer Potential : The compound is being explored for its anticancer activity due to its ability to induce apoptosis in cancer cells.
    Cancer Cell LineIC50 (µg/mL)Reference
    HCT-1161.9 - 7.52
    MCF-7Low micromolar range

Materials Science

The compound is utilized in the synthesis of polymers and materials with specific properties due to its unique structural features. Its dioxepane ring can be integrated into larger polymeric frameworks to enhance material characteristics such as flexibility and thermal stability.

Chemical Synthesis

This compound serves as a building block for the synthesis of complex molecules in organic chemistry. Its functional groups enable various chemical reactions, including:

  • Amination Reactions : The amine group allows for further derivatization and functionalization.
    Reaction TypeDescription
    N-AlkylationFormation of N-substituted derivatives
    CyclizationCreation of cyclic compounds

Case Study 1: Antimicrobial Efficacy

A study published in the MDPI journal examined the antimicrobial efficacy of related compounds and established a correlation between structural features and biological activity. It was found that modifications to the dioxepane structure significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective toxicity towards cancer cells. The study indicated that the presence of specific functional groups was crucial for enhancing cytotoxicity.

Mechanism of Action

The mechanism of action of (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between “(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine” and related compounds:

Table 1: Comparative Analysis of Structurally Related Amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Applications/Notes
This compound C₈H₁₇NO₃ 175.23 Methoxy, dimethyl 1,3-dioxepane (7-membered) Chiral intermediate for APIs; used in macrocyclic contrast agents
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine C₁₂H₁₇N₃O₂ 235.28 Methylpiperazine, benzodioxol Benzodioxol (6-membered) Potential CNS drug candidate due to piperazine’s blood-brain barrier permeability
(7-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine C₉H₁₁NO₃ 181.19 Methoxy, methylamine Benzodioxol (6-membered) Reactive primary amine for coupling reactions; intermediate in organic synthesis
2-(p-Chlorophenyl)-5-methyl-1,3-dioxan-5-amine C₁₁H₁₄ClNO₂ 227.69 Chlorophenyl, methyl 1,3-dioxane (6-membered) Agrochemical applications; chloro group enhances lipophilicity
(5R,6S)-6-(1,4,7,10-tetraazacyclododec-1-yl)-2,2-dimethyl-1,3-dioxepan-5-ol C₁₆H₃₀N₄O₃ 342.44 Azacyclododecane, hydroxyl 1,3-dioxepane (7-membered) Macrocyclic ligand for gadolinium in MRI contrast agents (e.g., gadobutrol)

Structural and Functional Insights

Ring Size and Stability :

  • The target compound’s 1,3-dioxepane ring (7-membered) offers greater conformational flexibility compared to 6-membered dioxane or benzodioxol systems . This flexibility is advantageous in macrocyclic ligand synthesis .
  • 1,3-Dioxane derivatives (e.g., ) are more rigid, favoring applications requiring fixed spatial arrangements, such as agrochemicals .

Substituent Effects :

  • The methoxy group in the target compound enhances solubility in polar solvents, whereas the chlorophenyl group in ’s compound increases lipophilicity, making it suitable for membrane penetration .
  • Methylpiperazine in ’s compound introduces basicity and tertiary amine functionality, which is favorable for CNS-targeting drugs .

Chirality and Synthetic Utility: The (5R,6S) configuration in the target compound is critical for enantioselective synthesis, unlike achiral derivatives like ’s benzodioxol-methanamine . Macrocyclic derivatives (e.g., ) leverage the dioxepane scaffold for chelating metals like gadolinium, enabling diagnostic imaging applications .

Reactivity :

  • Primary amines (e.g., ) are more reactive in nucleophilic substitutions than secondary amines (e.g., ). The target compound’s secondary amine is less reactive but offers stereochemical control .

Biological Activity

(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₁H₁₅N₁O₃
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 2580102-11-8

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can affect mood and cognitive functions.
  • Anti-inflammatory Effects : Studies have demonstrated its potential in reducing inflammation markers in vitro and in vivo. This property is particularly relevant for treating conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .
  • Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, although detailed studies are required to quantify its efficacy against specific pathogens .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationEnhances serotonin and dopamine levels
Anti-inflammatoryReduces levels of inflammatory cytokines
AntimicrobialExhibits activity against certain bacterial strains

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models of depression. Results indicated that administration led to significant improvements in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain .

Study 2: Inflammatory Response

In vitro experiments assessed the compound's impact on lung epithelial cells exposed to inflammatory stimuli. The results showed a marked reduction in pro-inflammatory cytokine release (e.g., IL-6 and TNF-alpha), suggesting its potential utility in treating lung diseases characterized by inflammation .

Q & A

Q. What are the recommended methods for synthesizing (5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via ring-opening of an epoxide precursor followed by chiral resolution. For example:

Epoxide Preparation : React 2,2-dimethyl-1,3-dioxepan-5-ol with methoxyamine under acidic conditions to form the epoxide intermediate.

Chiral Resolution : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic methods (lipases) to ensure (5R,6S) stereochemistry .

Purification : Employ preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate the enantiomer .

  • Data Contradictions : Some protocols report low yields (<30%) due to steric hindrance from the dimethyl groups, requiring iterative optimization of reaction time and temperature .

Q. How can the structural and stereochemical integrity of this compound be confirmed?

  • Methodological Answer : Combine spectroscopic and computational techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for methoxy (δ3.3\delta \sim3.3 ppm) and amine (δ1.8\delta \sim1.8 ppm) signals. NOESY can confirm spatial proximity of substituents .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals form; dimethyl groups may hinder crystallization) .
  • Computational Validation : Compare experimental NMR data with density functional theory (DFT)-calculated spectra .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and oxidation. Recommended storage:
  • Conditions : Under inert gas (argon) at 20C-20^\circ \text{C} in amber vials.
  • Stability Tests : Monitor degradation via HPLC every 3 months; decomposition >5% warrants repurification .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : The (5R,6S) configuration creates a rigid bicyclic structure, limiting conformational flexibility and directing nucleophilic attack to the less hindered axial position.
  • Experimental Design : Compare reaction rates with diastereomers using kinetic studies (e.g., competition experiments with benzyl bromide).
  • Data Interpretation : Lower activation energy (ΔG\Delta G^\ddagger) for the (5R,6S) isomer correlates with faster SN2 reactivity .

Q. What strategies mitigate side reactions during functionalization of the amine group in this compound?

  • Methodological Answer : Protect the amine with a Boc (terttert-butoxycarbonyl) group before derivatization:

Protection : React with di-terttert-butyl dicarbonate in THF at 0C0^\circ \text{C}.

Functionalization : Perform alkylation/acylation under mild conditions (e.g., DIPEA as base).

Deprotection : Use TFA in dichloromethane.

  • Contradictions : Overprotection can reduce yields; optimize equivalents of Boc anhydride .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Selection : Focus on enzymes with hydrophobic active sites (e.g., cytochrome P450).
  • Validation : Compare docking scores (ΔG\Delta G) with in vitro IC50_{50} values.
  • Case Study : Derivatives showed higher binding affinity to CYP3A4 than parent compound (Kd=2.1μMK_d = 2.1 \mu\text{M} vs. 8.7μM8.7 \mu\text{M}) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the synthesis of this compound?

  • Analysis : Discrepancies arise from:
  • Reaction Conditions : Higher temperatures (>80C>80^\circ \text{C}) favor byproduct formation (e.g., ring-contracted products).
  • Catalyst Purity : Residual moisture in chiral catalysts reduces enantiomeric excess (ee) by 15–20% .
  • Resolution Methods : HPLC vs. enzymatic resolution can yield ee differences of 5–10% .

Research Design and Best Practices

Q. What experimental controls are critical when studying the compound’s metabolic stability?

  • Recommendations :
  • Negative Controls : Use hepatic microsomes without NADPH to rule out non-enzymatic degradation.
  • Positive Controls : Include verapamil (CYP3A4 substrate) to validate assay conditions.
  • Replicates : n=4n = 4 per condition to account for biological variability .

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